molecular formula C28H22F3N3O B11571827 6-[4-(benzyloxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-[4-(benzyloxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11571827
M. Wt: 473.5 g/mol
InChI Key: RDIPUNHKUDPGPH-UHFFFAOYSA-N
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Description

6-[4-(benzyloxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a benzyloxy group, a trifluoromethyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(benzyloxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyloxy Group: This can be achieved through nucleophilic substitution reactions, where a benzyloxy halide reacts with the pyrazolo[3,4-b]pyridine core.

    Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors are often employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-[4-(benzyloxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[4-(benzyloxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 6-[4-(benzyloxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The benzyloxy and trifluoromethyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The pyrazolo[3,4-b]pyridine core is essential for the compound’s stability and overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(methoxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
  • 6-[4-(ethoxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

The uniqueness of 6-[4-(benzyloxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine lies in its benzyloxy group, which provides distinct electronic and steric properties compared to methoxy or ethoxy analogs. This difference can lead to variations in biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H22F3N3O

Molecular Weight

473.5 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)-6-(4-phenylmethoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C28H22F3N3O/c1-18-8-12-22(13-9-18)34-27-26(19(2)33-34)24(28(29,30)31)16-25(32-27)21-10-14-23(15-11-21)35-17-20-6-4-3-5-7-20/h3-16H,17H2,1-2H3

InChI Key

RDIPUNHKUDPGPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

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